molecular formula C18H30N2O2 B5518472 N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine

Cat. No.: B5518472
M. Wt: 306.4 g/mol
InChI Key: ASIXXJPWMHNLIN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine is a useful research compound. Its molecular formula is C18H30N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.230728204 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as a Serotonin Receptor Antagonist

A compound closely related to N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine, described as a serotonin 5HT2A receptor antagonist, shows promise in treating a range of conditions including psychoses, depression, anxiety, drug addiction, and coronary vasospasms (Habernickel, 2002).

Role in Enantioselective Arylation

2-Piperidino-1,2,2-triphenylethanol, a compound similar to this compound, has been effective as a catalyst for the ligand-catalyzed arylation of aldehydes. This process produces chiral diarylcarbinols with high enantiomeric excess, demonstrating its potential in asymmetric synthesis (Fontes et al., 2004).

Antiplatelet Activities

Research into Piperlongumine derivatives, which include structures similar to this compound, found significant inhibitory effects on platelet aggregation. These compounds could be valuable for developing new antiplatelet agents (Park et al., 2008).

Development of Fibrinogen Receptor Antagonists

A study focusing on the development of potent and orally active fibrinogen receptor antagonists, incorporating structures similar to this compound, highlights its potential in antithrombotic treatment (Hayashi et al., 1998).

Application in Copolymer Synthesis

Compounds including 3,4-dimethoxy substituents have been used in the synthesis of novel copolymers with styrene, indicating their utility in material science and polymer chemistry (Kharas et al., 2013).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-13-12-20(3)14(2)10-16(13)19-9-8-15-6-7-17(21-4)18(11-15)22-5/h6-7,11,13-14,16,19H,8-10,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIXXJPWMHNLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.